6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-[2-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a difluoromethoxy phenyl group, a methyl group, a phenyl group, and a cyanide group
Preparation Methods
The synthesis of 6-AMINO-4-[2-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be achieved through a one-pot multi-component condensation reaction. This involves the reaction of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as disulfonic acid imidazolium chloroaluminate. The reaction is typically carried out at 80°C under solvent-free conditions . This method is considered green, simple, and efficient.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-AMINO-4-[2-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases due to its unique structure and functional groups.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyanide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 6-AMINO-4-[2-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE include:
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives
- 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of functional groups in 6-AMINO-4-[2-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE makes it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16F2N4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16F2N4O2/c1-12-17-18(14-9-5-6-10-16(14)28-21(22)23)15(11-24)19(25)29-20(17)27(26-12)13-7-3-2-4-8-13/h2-10,18,21H,25H2,1H3 |
InChI Key |
MOGQWVYMSKRHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3OC(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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